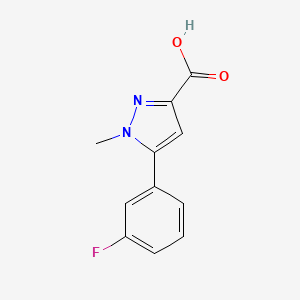
5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, or 3-Fluorophenylpyrazole-1-carboxylic acid (FPP) is an organic compound used in scientific research and laboratory experiments. It is a heterocyclic compound containing both a pyrazole and a carboxylic acid group. FPP is known for its biological activity, and has been studied for its potential applications in the pharmaceutical, agricultural, and chemical industries.
Scientific Research Applications
Structural and Spectral Investigations
- Research Focus : The study by Viveka et al. (2016) conducted experimental and theoretical investigations on a similar pyrazole derivative, focusing on its structural and spectral properties. This research contributes to understanding the chemical and physical properties of related compounds, including 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Synthesis and Crystal Structure
- Synthesis Techniques : The work by Loh et al. (2013) provides insights into the synthesis and crystal structure of pyrazole compounds. This research is valuable for understanding the synthesis pathways and structural aspects of compounds like 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Biological and Anticancer Activity
- Cancer Research : The study by Liu et al. (2016) on a similar compound demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines. This suggests potential anticancer applications for related pyrazole derivatives.
Insecticidal Activities
- Insecticidal Potential : Research by Chen et al. (2014) on aryl pyrazole derivatives containing fluorouracil highlights their significant insecticidal activities. This points to possible insecticidal uses for 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Medicinal Chemistry and Drug Discovery
- Drug Efficacy Studies : The research by Thangarasu et al. (2019) emphasizes the synthesis and validation of pyrazole derivatives in drug efficacy, including in vitro and cytotoxicity studies, suggesting a role in medicinal chemistry.
Antiproliferative Activities
- Antiproliferative Properties : Kasımoğulları et al. (2015) explored novel pyrazole-3-carboxylic acid derivatives for their antiproliferative activities against various cell lines, underscoring the therapeutic potential of such compounds (Kasımoğulları et al., 2015).
Synthesis and Coordination Complexes
- Coordination Chemistry : The synthesis and characterization of pyrazole-dicarboxylate acid derivatives by Radi et al. (2015) provide insights into the coordination properties of these molecules, relevant for understanding the coordination chemistry of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
properties
IUPAC Name |
5-(3-fluorophenyl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(6-9(13-14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEDVPPMCZRUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



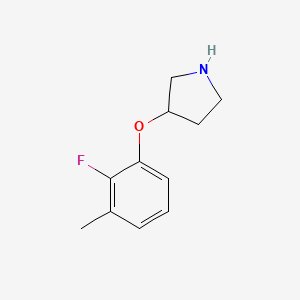
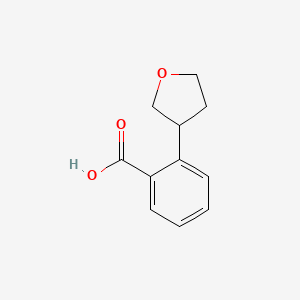
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
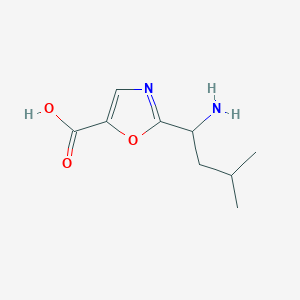
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
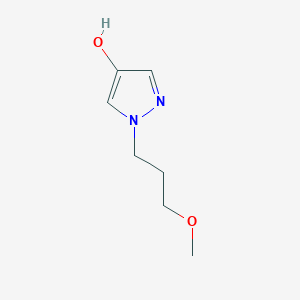
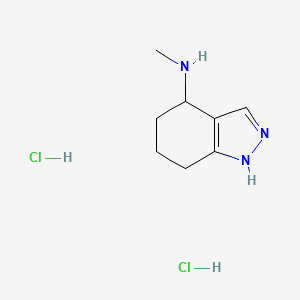
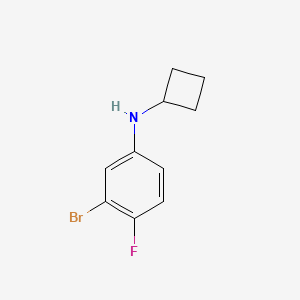
![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)

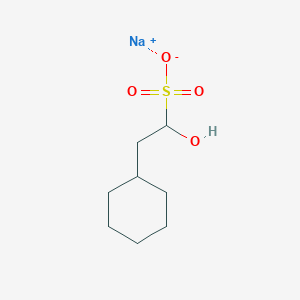
![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)
![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)
![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)